Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-chloro-4-fluoroaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea . The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and dihydrothiazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is studied for its biological activities, such as antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-Chlorophenyl)thiazole-4-carboxylate
- Ethyl 2-(2-Bromo-4-fluorophenyl)thiazole-4-carboxylate
- Ethyl 2-(2-Chloro-4-methylphenyl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its biological activity and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H9ClFNO2S |
---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(14)5-9(8)13/h3-6H,2H2,1H3 |
InChI Key |
OEBUTKYFLBTHAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.